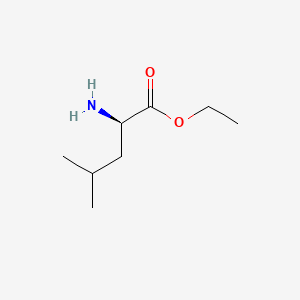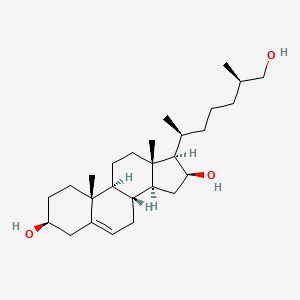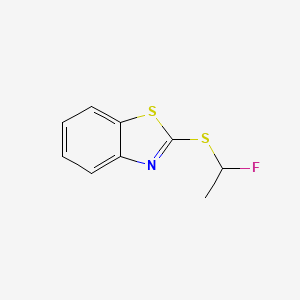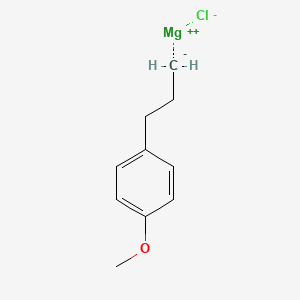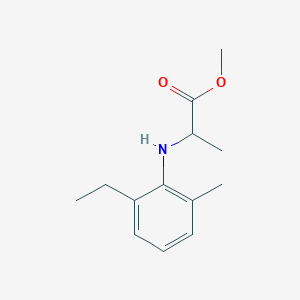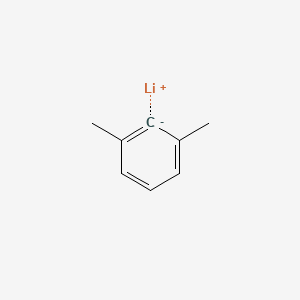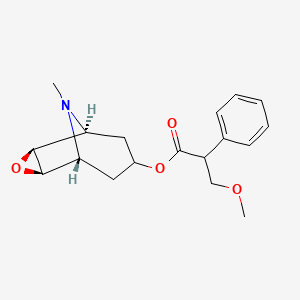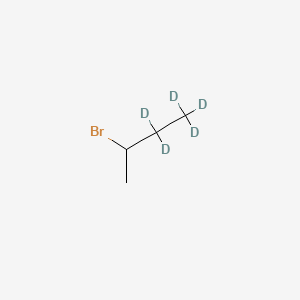
2-Bromobutane-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobutane-d5 is a deuterated derivative of 2-Bromobutane, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical reactions. It is a colorless liquid with a pleasant odor and is classified as a secondary alkyl halide.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromobutane-d5 can be synthesized through the bromination of butane-d5. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where butane-d5 is reacted with bromine. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromobutane-d5 undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, resulting in the substitution of the bromine atom with the nucleophile.
Elimination (E2): This reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, resulting in the formation of an alkene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO).
Elimination: Reagents such as potassium tert-butoxide (KOtBu) are used, and the reaction is often conducted at elevated temperatures.
Major Products:
Nucleophilic Substitution: The major product is the substituted butane-d5 derivative.
Elimination: The major product is 2-butene-d4.
Scientific Research Applications
2-Bromobutane-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: It is used in the synthesis of other deuterated compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Bromobutane-d5 involves its participation in nucleophilic substitution and elimination reactions. In nucleophilic substitution, the deuterium atoms do not significantly alter the reaction mechanism compared to the non-deuterated compound. in elimination reactions, the presence of deuterium can lead to a kinetic isotope effect, where the reaction rate is affected by the presence of the heavier deuterium atoms.
Comparison with Similar Compounds
2-Bromobutane-d5 can be compared with other similar compounds such as:
2-Bromobutane: The non-deuterated version of this compound. It has similar chemical properties but does not exhibit the kinetic isotope effect.
1-Bromobutane: An isomer of 2-Bromobutane with the bromine atom at the first carbon position. It undergoes similar reactions but with different regioselectivity.
2-Chlorobutane: A halogenated butane with chlorine instead of bromine. It has different reactivity and physical properties compared to this compound.
This compound is unique due to the presence of deuterium, which makes it valuable in research applications where tracing and kinetic isotope effects are important.
Properties
Molecular Formula |
C4H9Br |
|---|---|
Molecular Weight |
142.05 g/mol |
IUPAC Name |
3-bromo-1,1,1,2,2-pentadeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
UPSXAPQYNGXVBF-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C)Br |
Canonical SMILES |
CCC(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


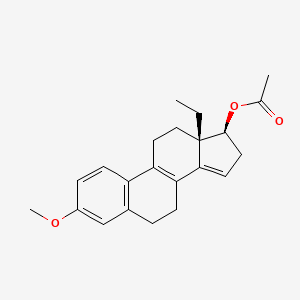
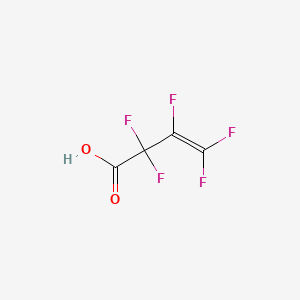
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)

